Ker10 protein
Description
Properties
CAS No. |
147785-83-9 |
|---|---|
Molecular Formula |
C5H9NO3S |
Synonyms |
Ker10 protein |
Origin of Product |
United States |
Molecular Architecture and Assembly Dynamics of Keratin 10 Krt10
Hierarchical Structural Organization of KRT10
Keratin (B1170402) 10, like other intermediate filament proteins, exhibits a hierarchical structural organization that is fundamental to its function in forming the cellular cytoskeleton. plos.org This organization begins with individual protein monomers that assemble into higher-order structures, ultimately forming the robust intermediate filament network. plos.org
Protein Domains: Head, Rod, and Tail Regions
KRT10 possesses a tripartite structure consisting of a central alpha-helical rod domain flanked by non-alpha-helical amino-terminal (head) and carboxyl-terminal (tail) domains. plos.orgnih.govresearchgate.netresearchgate.net The head and tail domains are variable in size and sequence compared to the more conserved rod domain. semanticscholar.org These end domains are composed of glycine-rich loops anchored to stacked arrays of aromatic and/or large apolar residues. nih.gov While the rod domain is critical for filament assembly, the head and tail domains have been suggested to play roles in keratin subtype-specific functions and interactions with other proteins. nih.govbiologists.com Studies have indicated that the tail domain of KRT10 might be composed of fewer but larger loop regions, potentially offering greater flexibility and a key role in protein interactions. nih.gov
Alpha-Helical Coiled-Coil Architecture of the Rod Domain
The central rod domain is the hallmark of intermediate filament proteins and is largely alpha-helical. plos.orgsemanticscholar.org This domain is approximately 310-350 amino acids long and is divided into four distinct alpha-helical segments: 1A, 1B, 2A, and 2B. nih.govresearchgate.netresearchgate.net These segments are interrupted by shorter, non-helical linker sequences. nih.govresearchgate.netresearchgate.net The alpha-helical segments contain heptad repeats, which are sequences of seven amino acids (labeled a-b-c-d-e-f-g). eb-clinet.orgfrontiersin.org Positions 'a' and 'd' within these heptads are typically occupied by hydrophobic residues, forming a hydrophobic core that is essential for the formation of the coiled-coil structure. frontiersin.orgmdpi.com This coiled-coil architecture, where two alpha-helical chains are intertwined, forms the structural basis for the assembly of keratin filaments. nih.goveb-clinet.orgfrontiersin.org
Obligate Heterodimerization with Keratin 1 (KRT1)
Keratins are obligate heterodimers, meaning they function as a pair composed of one type I keratin (such as KRT10) and one type II keratin (such as KRT1). biologists.combiopticka.czdiva-portal.org This heterodimerization is the fundamental step in the assembly of keratin intermediate filaments. biopticka.czplos.orgnih.govdiva-portal.orgwordpress.com KRT1 and KRT10 are the major keratin pair expressed in suprabasal keratinocytes and form the primary cytoskeleton in these cells. biologists.com Mutations in either KRT1 or KRT10 can disrupt this crucial partnership and lead to various skin disorders. biologists.combiopticka.czoup.commedlineplus.gov
Parallel Alignment and Register of Heterodimers
The formation of the KRT1/KRT10 heterodimer occurs through the coiled-coil association of their respective rod domains. diva-portal.org Within this dimer, the two participating monomers, KRT1 and KRT10, align in a parallel and in-register fashion. plos.orgsemanticscholar.orgdiva-portal.org This specific alignment ensures that the corresponding helical segments and linker regions of the two proteins are positioned correctly relative to each other, which is essential for the subsequent formation of higher-order structures.
Specific Intermolecular Interactions within the Dimer
The stability and formation of the KRT1/KRT10 heterodimer are mediated by specific intermolecular interactions between the two protein chains. These interactions primarily occur within the coiled-coil rod domain. Hydrophobic residues at the 'a' and 'd' positions of the heptad repeats in one keratin chain interact with residues at the 'd' and 'a' positions, respectively, of the partner chain, forming a stable hydrophobic core that drives the coiled-coil formation. frontiersin.orgmdpi.com Additionally, ionic interactions and hydrogen bonds between residues in the 'e' and 'g' positions of the heptad repeats also contribute to the stabilization of the two-chain coiled-coil structure. mdpi.com Studies investigating mutations in the 2B domain of the KRT1/KRT10 complex have shown that disruptions to inter-atomic hydrogen bonds, hydrophobic interactions, and interatomic steric clashes can cause genodermatoses, highlighting the critical nature of these specific interactions for the proper formation and function of the heterodimer. oncotarget.comresearchgate.net
Data Table:
| Feature | Description |
| Protein Type | Type I (acidic) Keratin |
| Primary Location | Suprabasal epidermis |
| Structural Domains | Head (N-terminal), Rod (central), Tail (C-terminal) |
| Rod Domain Helical Segments | 1A, 1B, 2A, 2B |
| Rod Domain Linker Regions | L1, L12, L2 |
| Heterodimerization Partner | Keratin 1 (KRT1) (Type II Keratin) |
| Dimer Alignment | Parallel and in-register |
| Key Dimer Interaction Types | Hydrophobic interactions (a-d, d-a), Ionic interactions (e-g), Hydrogen bonds |
| Associated Disorders (Mutations) | Epidermolytic Ichthyosis (EI), Ichthyosis with Confetti |
Higher-Order Filament Assembly Pathways
The assembly of keratin intermediate filaments from heterodimers involves several defined steps, leading to the formation of the mature 10-nm filament. researchgate.netproteopedia.orgnih.govnih.gov
Formation of Anti-Parallel Tetramers
The initial step following heterodimer formation is the association of two keratin heterodimers into an anti-parallel tetramer. portlandpress.comresearchgate.netnih.govresearchgate.netnih.gov This interaction occurs along the lateral surfaces of the heterodimers in a staggered fashion. researchgate.netportlandpress.comnih.gov The anti-parallel arrangement of heterodimers within the tetramer is a fundamental building block for the subsequent stages of filament assembly. researchgate.netembopress.orgmdpi.com
Assembly into Protofibrils and Unit-Length Filaments (ULFs)
Tetramers are the basic building blocks that further assemble into higher-order structures. researchgate.netmdpi.com Multiple tetramers associate to form protofibrils and subsequently unit-length filaments (ULFs). researchgate.netproteopedia.orgnih.govresearchgate.net Biophysical studies suggest that eight tetramers merge to form a protofibril/unit-length filament. researchgate.netnih.gov ULFs are non-polar structures approximately 60-70 nm in length. proteopedia.orgmolbiolcell.orgwikipedia.org The formation of ULFs from tetramers is a rapid process. mdpi.com
Lateral and End-to-End Association into 10-nm Intermediate Filaments
The final stage of keratin filament assembly involves the association of ULFs both laterally and end-to-end to form the mature, approximately 10-nm diameter intermediate filament. nih.govresearchgate.netportlandpress.comproteopedia.orgnih.govembopress.orgwikipedia.org This process involves the elongation of filaments through the longitudinal association of multiple ULFs. mdpi.com While ULFs are initially loosely packed, a subsequent radial compaction step results in the mature filament diameter of 10-12 nm. proteopedia.orgmdpi.com The exact details of the arrangement and relative positions of tetramers within the mature filament are still being investigated. researchgate.net
Molecular Determinants of KRT10 Assembly
The precise assembly of KRT10 is governed by specific molecular interactions, particularly within the rod domain of the keratin proteins. nih.gov
Knob-Pocket Mechanism of Tetramer Assembly
A key mechanism driving the anti-parallel tetramer formation in KRT1/KRT10 is the "knob-pocket" interaction, particularly within the helix 1B segment of the rod domain. nih.govresearchgate.netembopress.orgmdpi.comembopress.orgscispace.com This mechanism involves the interaction between a hydrophobic pocket on one heterodimer and an anchoring knob on the partner heterodimer. researchgate.netembopress.orgembopress.orgscispace.com For KRT1/KRT10, specific residues in KRT1 form a hydrophobic pocket, while residues in KRT1 contribute to the anchoring knob. researchgate.netembopress.orgscispace.com This interaction is crucial for the A11 mode of axial alignment in keratin filaments. researchgate.netembopress.orgmdpi.commdpi.comembopress.orgscispace.com Mutations in the knob residues have been shown to disrupt tetramer and full-length filament assembly. researchgate.netembopress.orgscispace.com
Contribution of Hydrophobic Interactions to Assembly and Stability
Hydrophobic interactions play a significant role in the assembly and stability of keratin filaments at various stages. nih.govnih.govresearchgate.netresearchgate.net The formation of the anti-parallel tetramer is largely driven by hydrophobic binding between the rod domains of the heterodimers. researchgate.net One face of the keratin heterodimer exhibits a predominantly hydrophobic character, forming a major interface for tetramer assembly. nih.govresearchgate.netembopress.org Specific hydrophobic residues within regions like the KRT1 hydrophobic pocket and the KRT10 hydrophobic stripe contribute to the stability of the 1B tetramer. nih.govresearchgate.netembopress.orgembopress.orgscispace.com Molecular dynamics simulations have further illustrated how hydrophobic interactions influence the mechanical properties and stability of KRT1/KRT10 structures at the tetramer and octamer levels. nih.govresearchgate.net Aberrant hydrophobic interactions can also lead to altered higher-order aggregation, as seen with certain mutations. researchgate.netembopress.orgscispace.com
Structural Basis for Filament Elongation
Filament elongation is a crucial step in the formation of the extensive keratin network. Studies suggest that intermediate filaments elongate through the continuous integration of soluble oligomers at their ends and mutual end-on fusion. rwth-aachen.de For KRT1/KRT10 filaments, the assembly process involves the initial formation of a three- or four-molecule oligomer, which appears to be a rate-limiting step in vitro. nih.gov Once these oligomers form, further assembly occurs rapidly through the addition of single molecules or larger oligomers. nih.gov
The C-terminus of the helix 2B domain in keratins, including KRT10, contains a conserved motif that is important for proper 10-nm filament assembly. nih.gov While specific sequences in this region have been shown to regulate lateral alignment in other keratin pairs, the precise structural interactions driving longitudinal elongation in KRT1/KRT10 filaments are still being elucidated. nih.govresearchgate.net Mutations in the 2B domain can impair the ability of keratin filaments to elongate, highlighting the importance of this region in the assembly process. researchgate.net
Mechanical studies also provide insight into filament elongation, suggesting that it can occur through the sliding of longitudinally connected chains of dimers, or "protofilaments," which results in the elongation of the entire filament. nih.gov This mechanism may involve the breaking and reformation of bonds between subunits within the filament structure. nih.gov
KRT10 Filament Dynamics
Keratin intermediate filaments are not static structures but are highly dynamic, undergoing continuous assembly, disassembly, and reorganization within the cell. oup.comrwth-aachen.debiologists.com This dynamic nature is essential for cells to adapt to various stimuli and maintain tissue integrity. rwth-aachen.debiologists.com
In Vitro and Cellular Studies of Assembly/Disassembly Kinetics
In vitro studies of KRT1/KRT10 assembly have shown that under standard conditions, this natural pair readily forms large filament aggregates. molbiolcell.org The reassembly process in vitro is characterized by an initial slow phase involving the formation of small oligomers, followed by rapid elongation and annealing into longer filaments. nih.gov
Cellular studies using live-cell imaging have revealed a continuous cycle of keratin filament assembly and disassembly. rwth-aachen.debiologists.com In cultured epithelial cells, keratin filament formation often occurs preferentially at the cell periphery. rwth-aachen.de Newly formed filaments, sometimes referred to as keratin filament precursors (KFPs), elongate and integrate into the existing network, moving towards the cell center. rwth-aachen.debiologists.commolbiolcell.org Disassembly appears to occur in the more central cytoplasm, providing subunits that can be reutilized for new assembly at the periphery. biologists.com This dynamic turnover allows for rapid network adaptation, particularly in processes like cell migration. rwth-aachen.debiologists.com
The kinetics of assembly and disassembly can be influenced by various factors, including post-translational modifications like phosphorylation and the presence of regulatory proteins. semanticscholar.orgnih.gov Studies have shown that inhibiting certain kinases can slow down both assembly and disassembly of keratin filaments. biologists.com
Exchange and Copolymerization in Heterokaryon Systems
Keratin intermediate filaments are heteropolymeric structures, and the specific pairing of type I and type II keratins is crucial for proper filament assembly. oup.comgenecards.orgsemanticscholar.org While KRT10 primarily partners with KRT1 in differentiated epidermis, the potential for exchange and copolymerization with other keratin types exists, particularly in contexts where keratin expression patterns change, such as during differentiation or in disease states. oup.commdpi.com
Studies involving transfection of KRT1/KRT10 into different cell lines have shown that these keratins can cointegrate with endogenous keratins into a well-developed cytoskeleton in epithelial cells, suggesting copolymerization. nih.gov However, in fibroblasts, where the endogenous keratin environment is different, KRT1/KRT10 may form abnormal structures, indicating the importance of the cellular context and the availability of appropriate polymerization partners. nih.gov
In situations where KRT10 is absent, other type I keratins, such as KRT16 or KRT17, may be upregulated and potentially form atypical heterodimers with KRT1, leading to the formation of unstable filaments or aggregates. oup.com This highlights the specificity of keratin pairing and the consequences of aberrant copolymerization.
Genetics and Transcriptional Regulation of Keratin 10 Krt10
KRT10 Gene Organization and Chromosomal Location
The KRT10 gene exhibits a specific organization within the human genome, characteristic of keratin (B1170402) genes, and is located on a particular chromosome.
Human KRT10 Gene Locus (Chromosome 17q21.2)
In humans, the KRT10 gene is located on chromosome 17. wikipedia.orgnih.govprospecbio.com Specifically, its locus is mapped to band 17q21.2. wikipedia.org This chromosomal position is significant as it places KRT10 within a region known to harbor a cluster of keratin genes. wikipedia.org
Position within Keratin Family Gene Clusters
The KRT10 gene resides within a cluster of keratin family members found on chromosome 17q21. wikipedia.org Keratin genes are typically organized into clusters in the genome, reflecting their evolutionary history and coordinated expression in various epithelial tissues. The location of KRT10 within this cluster on chromosome 17q21 is consistent with the genomic organization of type I keratin genes. wikipedia.org
Transcriptional Control of KRT10 Expression
The expression of KRT10 is tightly regulated at the transcriptional level, ensuring its production in the appropriate cell types and differentiation stages. This control involves the action of specific transcription factors and the presence of regulatory elements within the gene's promoter region.
Role of Differentiation-Associated Transcription Factors (e.g., C/EBPα, C/EBPβ, AP-2)
The transcriptional control of KRT10 expression involves differentiation-associated transcription factors. Members of the CCAAT/enhancer-binding protein (C/EBP) family, such as C/EBPα and C/EBPβ, are known transcription factors that contain a basic leucine (B10760876) zipper (bZIP) domain and recognize the CCAAT motif in target gene promoters. prospecbio.comgenecards.orggenecards.org These proteins can function as homodimers or form heterodimers with other C/EBP family members. prospecbio.comgenecards.orggenecards.org
Activating protein 2 (AP-2) factors, including TFAP2A and TFAP2C, also play a role in regulating gene transcription by interacting with cellular enhancer elements. nih.govuniprot.orgwikipedia.orgwikipedia.orgnih.gov AP-2 factors are sequence-specific DNA-binding proteins that typically bind to the consensus sequence 5'-GCCNNNGGC-3'. nih.govuniprot.orgwikipedia.orguniprot.org These transcription factors contribute to the complex regulatory network governing KRT10 expression during epithelial differentiation.
Promoter Analysis and Identification of Regulatory Elements
Analysis of the KRT10 gene promoter region is crucial for identifying the specific DNA sequences that bind transcription factors and regulate its expression. genecards.orgnih.govneobioscience.com These regulatory elements, located within the promoter, serve as binding sites for differentiation-associated transcription factors like C/EBP proteins and AP-2 factors. The interaction of these transcription factors with the promoter elements dictates the level and specificity of KRT10 transcription. genecards.orgnih.govneobioscience.com Detailed research findings from promoter analysis help to elucidate the molecular mechanisms underlying the differentiation-specific expression of KRT10.
Tissue and Differentiation-Specific Expression Patterns in Epithelia
KRT10 exhibits a distinct tissue and differentiation-specific expression pattern, primarily observed in stratified squamous epithelia. nih.govuniprot.orguni-freiburg.de It is notably expressed in all suprabasal layers of the epidermis. neobioscience.com This expression pattern is directly linked to its function in epithelial differentiation, keratinization, and cornification. wikipedia.orguniprot.org KRT10 plays a role in the establishment of the epidermal barrier, particularly on plantar skin, and is involved in maintaining cell layer development and the formation of keratin filament bundles in the suprabasal cells of the epithelium. uniprot.org High expression levels of KRT10 have been observed in various epithelial tissues, including the skin of the thigh, arm, vulva, and nipple. wikipedia.org
Influence of Environmental and Cellular Signals on Expression
The transcriptional regulation of the KRT10 gene is a complex process influenced by a variety of environmental and cellular signals. These signals play a critical role in controlling the differentiation of keratinocytes and, consequently, the expression levels of KRT10.
Differentiation-associated transcription factors are key regulators of KRT10 gene expression. Studies have shown that CCAAT-enhancer binding proteins (C/EBP) alpha (C/EBPα) and beta (C/EBPβ), along with Activating Enhancer-Binding Protein 2 (AP-2), are well-positioned to play important roles in KRT10 regulation during epidermal differentiation nih.govnih.govresearchgate.net. Research in mouse epidermis suggests a regulatory model where C/EBPβ activates and maintains AP-2 expression in basal keratinocytes. In contrast, AP-2 represses C/EBPα in these cells nih.gov. In response to differentiation signals, a decrease in AP-2 expression leads to the derepression of the c/ebpα promoter, subsequently activating KRT10 expression as cells migrate upwards through the epidermal layers nih.govnih.govresearchgate.net. Both C/EBPα and C/EBPβ are capable of activating the KRT10 promoter via specific binding sites nih.gov. The selection between C/EBPα and C/EBPβ for KRT10 regulation in a given epidermal cell in vivo is determined by the presence of AP-2 nih.govnih.gov.
Nuclear receptors for signaling molecules such as retinoic acid and thyroid hormone also regulate keratin gene transcription, including KRT10. Studies have demonstrated that co-transfecting vectors expressing nuclear receptors for retinoic acid (RAR) and thyroid hormone (T3R) can suppress the promoters of keratin genes, including KRT10, in a ligand-dependent manner nih.gov. This regulation occurs through the direct binding of these receptors to response elements on the keratin gene promoters nih.gov. Specifically, all-trans retinoic acid (ATRA) has been shown to suppress KRT1 and KRT10 expression in keratinocytes, potentially by reducing mRNA stability researchgate.netuniprot.org.
Intracellular calcium levels within keratinocytes are another significant cellular signal influencing epidermal differentiation and the expression of differentiation-specific keratin genes like KRT1 and KRT10 nih.gov. Increased levels of calcium have been shown to enhance the activity of regulatory regions associated with keratin genes nih.gov.
Transcription factors like p63, a p53-related protein, are also pivotal in controlling keratinocyte proliferation and differentiation, thereby influencing keratin expression. Epigenome profiling of differentiating human primary epidermal keratinocytes has identified dynamically regulated genes and p63-bound regulatory elements relevant to epithelial development. KRT10 is among the potential p63 target genes identified near p63 binding sites that show increasing levels of the H3K27ac mark during differentiation embopress.org.
Other transcription factors implicated in KRT10 regulation include SNAI2, which has been shown to downregulate KRT10 expression upon ectopic expression mdpi.com. Conversely, depletion of transcription factors ETV4 and ZBED2, predicted promoters of the basal keratinocyte state, resulted in a significant increase in KRT10 mRNA expression, indicating their role in repressing KRT10 in less differentiated cells frontiersin.org.
While the influence of environmental signals like hypoxia on KRT10 mRNA levels has been explored, some studies indicate that while mRNA levels of early epidermal markers like KRT1 and KRT10 might be somewhat reduced under hypoxic culture conditions, KRT10 protein levels may remain unchanged nih.gov. This suggests potential post-transcriptional regulatory mechanisms also play a role.
The expression of KRT1 and KRT10 is tightly co-regulated at the mRNA transcript level in epidermal keratinocytes, independently of the cellular state, highlighting a pairwise regulation mechanism for these type I and type II keratin partners biorxiv.org. This co-regulation is essential for the proper formation of keratin intermediate filaments.
The dynamic nature of KRT10 expression during keratinocyte differentiation is evident in its upregulation as keratinocytes become post-mitotic and migrate into the spinous layer, replacing the expression of keratins KRT5 and KRT14. This transition is controlled at the transcriptional level researchgate.net.
Here is a summary of some factors influencing KRT10 gene expression:
| Signal Type | Specific Signal/Factor | Influence on KRT10 Expression | Notes | Source |
| Cellular Signals | Keratinocyte Differentiation | Upregulation | As cells move to suprabasal layers. | researchgate.net |
| Cellular Signals | AP-2 (Loss of expression) | Upregulation | Leads to derepression of C/EBPα promoter. | nih.govnih.gov |
| Cellular Signals | C/EBPα | Activation | Via binding sites on KRT10 promoter. | nih.govnih.gov |
| Cellular Signals | C/EBPβ | Activation | Via binding sites on KRT10 promoter. | nih.govnih.gov |
| Cellular Signals | Intracellular Calcium | Enhancement | Enhances activity of regulatory regions. | nih.gov |
| Cellular Signals | p63 | Regulation | Associated with dynamically regulated enhancers. | embopress.org |
| Cellular Signals | ETV4 (Depletion) | Increase (mRNA) | Suggests repressive role in basal cells. | frontiersin.org |
| Cellular Signals | ZBED2 (Depletion) | Increase (mRNA) | Suggests repressive role in basal cells. | frontiersin.org |
| Cellular Signals | SNAI2 (Ectopic Expression) | Downregulation | mdpi.com | |
| Environmental Signals | All-trans Retinoic Acid (ATRA) | Suppression | Potentially via reduced mRNA stability. | researchgate.netuniprot.org |
| Environmental Signals | Hypoxia | Reduced (mRNA) | Protein levels may remain unchanged. | nih.gov |
This table summarizes key findings regarding the influence of various signals on KRT10 expression, highlighting the intricate network of factors that govern its transcriptional regulation during epidermal differentiation.
Post Translational Modifications Ptms and Regulation of Krt10 Protein Function
Overview of KRT10 PTMs
KRT10 undergoes a variety of PTMs that contribute to the dynamic regulation of its function within the complex cellular environment of the epidermis researchgate.netnih.gov. These modifications include phosphorylation, O-linked glycosylation, ubiquitination, acetylation, SUMOylation, and transamidation ias.ac.innih.govfrontiersin.org. These PTMs can occur individually or in combination, creating a complex regulatory network that fine-tunes KRT10's role in keratin (B1170402) filament assembly, cellular mechanics, and signaling pathways nih.gov.
Phosphorylation (Serine/Threonine, Tyrosine Residues)
Phosphorylation is a key reversible PTM involving the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, catalyzed by protein kinases thermofisher.comwikipedia.org. This modification can significantly alter protein structure and function, playing critical roles in numerous cellular processes, including cell cycle, growth, and signal transduction thermofisher.com. While general mechanisms of phosphorylation on serine, threonine, and tyrosine are well-established thermofisher.com, specific phosphorylation sites and their functional consequences on KRT10 are areas of ongoing research. Databases focusing on PTMs, such as PhosphoSitePlus, integrate information on experimentally observed modifications, including phosphorylation sites nih.gov. KRT10 has been identified as a substrate for phosphorylation bosterbio.compitt.edu. For instance, a mutation (E289D) in KRT10 has been noted to have a distal impact on a phosphorylation site at position 282Y activedriverdb.org.
O-Linked Glycosylation
O-linked glycosylation involves the attachment of a sugar molecule to the oxygen atom of serine or threonine residues in a protein glycanage.comwikipedia.org. This modification can impact protein stability, folding, and activity glycanage.comwikipedia.org. O-glycosylation occurs in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and cytoplasm wikipedia.org. KRT10 is known to undergo O-linked glycosylation uniprot.org. UniProtKB lists KRT10 (P13645) as having O-linked glycans at multiple sites uniprot.org. While the precise functional implications of O-linked glycosylation on KRT10 require further detailed research, glycosylation in general is a complex pathway with diverse roles in cellular processes and disease glycanage.comnih.gov.
Ubiquitination and Proteasomal Degradation
Ubiquitination is the process of attaching ubiquitin molecules to a protein, primarily on lysine (B10760008) residues thermofisher.com. Polyubiquitination can target proteins for degradation by the 26S proteasome, a crucial pathway for protein homeostasis and quality control thermofisher.com. This process prevents the accumulation of misfolded or dysfunctional proteins and helps maintain proper protein expression levels thermofisher.com. Keratins, including KRT10, are known to undergo ubiquitination and subsequent proteasomal degradation medicaljournalssweden.seresearchgate.net. A mutation (E289D) in KRT10 has been reported to have a distal impact on a ubiquitination site at position 284K activedriverdb.org. This suggests that ubiquitination plays a role in KRT10 turnover and regulation.
Acetylation
Acetylation involves the addition of an acetyl group to a molecule, often on lysine residues in proteins nih.gov. This modification can influence protein function, stability, and interactions nih.gov. While acetylation is a known PTM for keratins frontiersin.orgfrontiersin.org, specific acetylation sites and their impact on KRT10 function are less extensively documented compared to other modifications like phosphorylation or ubiquitination. However, studies on other keratins suggest that acetylation, along with other PTMs, can contribute to the hierarchical regulation of keratin self-association frontiersin.orgfrontiersin.org.
SUMOylation
SUMOylation is the process of conjugating Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, typically on lysine residues nih.gov. This modification can affect protein localization, stability, and interaction with other proteins nih.gov. SUMOylation is known to occur on keratins frontiersin.orgfrontiersin.orgpnas.org. A mutation (E289D) in KRT10 has been indicated to have a distal impact on a SUMOylation site at position 284K activedriverdb.org. This suggests that SUMOylation is another regulatory mechanism influencing KRT10. Studies on other keratins, such as KRT17, have shown that SUMOylation can be stimulated in the setting of DNA damage and play a role in nucleating protein complexes pnas.org.
Transamidation
Transamidation, catalyzed by transglutaminases, involves the formation of amide bonds between the ε-amino group of a lysine residue and the γ-carboxyl group of a glutamine residue ias.ac.in. This modification is particularly important for the formation of the cornified envelope in the epidermis, a structure providing a critical barrier function ias.ac.in. Several epidermal type II keratins are attached to the cornified envelope through transamidation ias.ac.in. While transamidation is a known PTM for keratins and is essential for the structural integrity of the epidermis ias.ac.in, specific details regarding transamidation sites on KRT10 are less readily available in the provided search results. However, the general role of transamidation in cross-linking keratin filaments into the cornified envelope suggests its importance for KRT10 function in terminally differentiating keratinocytes.
Functional Consequences of KRT10 PTMs
PTMs on KRT10 can lead to diverse functional outcomes, affecting its assembly into filaments, its ability to interact with other cellular components, and its role in cellular responses to stress.
Impact on Filament Organization and Stability
KRT10 forms obligate heterodimers with KRT1, and two such dimers associate to form a heterotetramer, the basic building block of keratin intermediate filaments genecards.orguniprot.org. The proper assembly and stability of these filaments are critical for the mechanical resilience of epithelial tissues. PTMs, particularly phosphorylation, have been shown to impact keratin filament organization and stability. Phosphorylation, often occurring on serine residues, can lead to the disintegration of the stable keratin structure and increase its solubility within the cytoplasm. This suggests that phosphorylation can act as a mechanism to dynamically regulate the keratin network, potentially facilitating filament reorganization or turnover. Mutations in the KRT10 gene, which can affect protein structure and potentially its modification sites, are associated with inherited disorders like epidermolytic hyperkeratosis, characterized by severe defects in keratin filament organization and epidermal fragility. Changes in the keratin network, potentially influenced by PTMs, have also been related to alterations in the viscoelasticity of cancer cells. Furthermore, phosphorylation and the subsequent reorganization of keratin networks are implicated in processes such as carcinogenesis and epithelial mesenchymal transition (EMT).
Modulation of Protein-Protein Interactions
KRT10 engages in specific protein-protein interactions that are vital for its function and integration into the cellular architecture. Its primary interaction is the formation of heterodimers and heterotetramers with KRT1 genecards.orguniprot.org. Beyond its keratin partner, KRT10 has been shown to interact with PLEC isoform 1C when in complex with KRT1 genecards.org. These interactions help anchor the keratin filament network to other cellular structures. Interestingly, KRT10 also participates in interactions with external agents, serving as a mediator for the adherence of certain bacteria, such as Staphylococcus aureus (via clumping factor clfB) and Streptococcus pneumoniae (via serine-rich repeat protein PsrP), to epithelial cells genecards.org. PTMs are well-established regulators of protein-protein interactions across the proteome. While specific examples of KRT10 PTMs directly modulating its interaction with KRT1 or other cellular proteins are not extensively detailed in the provided information, the general principle that PTMs can alter binding affinities and sites suggests this as a likely regulatory mechanism for KRT10 interactions. The association of small heat shock proteins (HSPs) with intermediate filaments, including keratins, is known to potentially regulate filament interactions, implying another layer of protein interaction modulation that could be influenced by PTMs.
Response to Cellular Stress and Apoptosis
The keratin cytoskeleton is known to be a dynamic structure that can respond to various cellular stresses. While direct, detailed evidence specifically linking KRT10 PTMs to the regulation of apoptosis is limited in the provided search results, there are indications of KRT10's involvement in cellular stress responses. For instance, altered expression levels of KRT10 have been observed in cells subjected to temperature stress. Furthermore, studies in transgenic mice expressing KRT10 in the basal layer of the epidermis showed impaired NF-kappa B activation and increased production of tumor necrosis factor alpha, suggesting a role for KRT10 in influencing inflammatory or stress-related signaling pathways. General keratin phosphorylation is also known to be regulated by various stresses, including apoptosis. This suggests that while the precise PTMs on KRT10 and their direct downstream effects on apoptosis require further detailed investigation, KRT10 and its modifications are likely components of the cellular response to stress.
Cellular Processes and Signaling Pathways Involving Keratin 10 Krt10
KRT10 in Keratinocyte Biology
KRT10 is a key protein in the complex biological processes of keratinocytes, the primary cells of the epidermis. Its expression is tightly regulated and linked to the differentiation status of these cells.
Epidermal Differentiation and Cornification Processes
Keratinocyte differentiation is a tightly controlled program leading to the formation of the protective outer layer of the skin, the stratum corneum. plasticsurgerykey.com KRT10 is an early marker of this differentiation, expressed in the postmitotic suprabasal keratinocytes. nih.govplasticsurgerykey.combiologists.com As keratinocytes move from the basal layer to the spinous layer, they withdraw from the cell cycle and induce the expression of differentiation-specific keratins, including KRT1 and KRT10. plasticsurgerykey.com These keratins form heterodimers (KRT1/KRT10) which are the predominant intermediate filaments in differentiating epidermal cells. nih.govwikigenes.org In the upper epidermis, KRT1/KRT10 become covalently cross-linked to proteins of the cornified envelope, such as involucrin, contributing to the formation of this essential barrier structure. molbiolcell.org The expression of KRT1 and KRT10 is indicative of increased terminal differentiation of keratinocytes. nih.gov Abnormalities in KRT10 can lead to disorders of cornification, such as epidermolytic hyperkeratosis. biologists.comresearchgate.net
Regulation of Keratinocyte Proliferation and Cell Cycle Progression
Beyond its structural role, KRT10 has been shown to influence keratinocyte proliferation and cell cycle progression. Forced expression of KRT10 in cultured cells inhibits the progression of the cell cycle. wikigenes.orgnih.gov This inhibitory effect is particularly associated with the non-helical end domains of the KRT10 protein. biologists.comnih.gov Studies suggest that KRT10 can suppress cell proliferation and potentially tumor formation in the skin. genecards.orgwikigenes.orgnih.gov Conversely, the absence or loss of KRT10 in the suprabasal epidermis can lead to increased proliferation of basal cells and accelerated keratinocyte migration. biologists.comnih.gov This indicates a role for KRT10 in controlling the balance between proliferation and differentiation in the epidermis. KRT10's influence on cell cycle progression appears to be linked to the G1 to S phase transition. nih.govresearchgate.net
Intercellular Communication and Signaling in Stratified Epithelia
While the primary function of keratins is structural, there is increasing evidence that intermediate filaments, including keratins, can influence cell signaling and intercellular communication. nih.govplasticsurgerykey.com In stratified epithelia, cells are connected by intercellular substances and junctions, which are crucial for maintaining tissue integrity and barrier function. nih.gov Although the precise mechanisms by which KRT10 directly participates in intercellular communication and signaling in stratified epithelia are still being elucidated, its role in differentiation and its interactions with signaling pathways (as discussed below) suggest an indirect influence on these processes. The proper organization and differentiation state regulated by KRT10 are fundamental for maintaining the integrity and communication within stratified epithelial layers.
KRT10 Interactions with Signal Transduction Pathways
KRT10 has been shown to interact with and modulate the activity of specific signal transduction pathways, further highlighting its role beyond a purely structural component.
Inhibition of PI3-Kinase/Akt Pathway (Akt/PKB and PKCζ)
Research indicates that KRT10 can act as a negative modulator of cell cycle progression by influencing the phosphoinositide 3-kinase (PI3K) signal transduction pathway. nih.govnih.govnih.gov Specifically, KRT10 has been shown to physically interact with and inhibit the activity of Akt (also known as protein kinase B or PKB) and atypical protein kinase C zeta (PKCζ). nih.govnih.govnih.gov This interaction can lead to the sequestration of these kinases within the cytoskeleton, preventing their intracellular translocation and consequently impairing their activation. nih.govnih.gov The inhibition of Akt and PKCζ by KRT10 contributes to the observed cell cycle arrest. nih.govnih.govnih.gov The interaction between KRT10 and these kinases appears to involve the non-alpha-helical amino domain of KRT10. nih.govnih.gov
Influence on Transcription Factor Activity (e.g., MYC, Cyclin D1)
KRT10's influence on cell cycle progression and differentiation is also linked to its effects on the activity and expression of certain transcription factors and cell cycle regulators. Inhibition of Akt and PKCζ by KRT10 can impede the phosphorylation of the retinoblastoma protein (pRb) and reduce the expression of cyclins D1 and E, which are key regulators of the cell cycle. nih.govnih.gov Furthermore, the loss of KRT10 has been associated with the induction of c-Myc (MYC) and cyclin D1 in mice, accompanied by hyperproliferation of basal keratinocytes. nih.govnih.gov This suggests that KRT10 plays a role in suppressing the expression or activity of MYC and Cyclin D1, thereby contributing to the control of keratinocyte proliferation. Cyclin D1 downregulation is considered important for the permanent cell cycle exit and initiation of differentiation in keratinocytes. nih.gov
Other Documented Protein-Protein Interactions (e.g., AKT1)
KRT10 has been shown to interact with several proteins, influencing cellular signaling pathways. One notable interaction is with AKT1 (also known as Protein Kinase B or PKB). wikipedia.orgthebiogrid.orgnih.gov AKT1 is a serine/threonine kinase that plays a central role in the PI3K/AKT signaling pathway, which is critical for regulating cell growth, proliferation, differentiation, and survival. nih.govmdpi.comnanobioletters.com
Research indicates that KRT10 can function as a negative modulator of cell cycle progression by interacting with and inhibiting AKT1 and atypical PKCzeta. ias.ac.innih.gov This interaction leads to the sequestration of these kinases within the cytoskeleton, preventing their intracellular translocation and impairing their activation. nih.gov This inhibition subsequently affects downstream targets, such as the retinoblastoma protein (pRb), reducing its phosphorylation and decreasing the expression of cyclins D1 and E, ultimately leading to cell cycle arrest. nih.gov
Studies using cultured keratinocytes have demonstrated that forced expression of KRT10 inhibits cell cycle progression, and this process is mediated by KRT10-induced inhibition of AKT and PKCzeta activities. researchgate.netnih.gov In transgenic mouse models, increased expression of KRT10 in the proliferative basal cells of the epidermis resulted in a hypoplastic and hyperkeratotic epidermis, accompanied by a significant decrease in skin keratinocyte proliferation and inhibition of AKT and PKCzeta activities. nih.gov These findings highlight a mechanism by which KRT10, through its interaction with AKT1 and other kinases, contributes to the control of epithelial proliferation in the skin. ias.ac.innih.gov
Functional and biochemical analyses suggest that the interaction between KRT10 and kinases like AKT1 involves the non-alpha-helical amino domain of KRT10. ias.ac.innih.gov
Other documented interaction partners for KRT10 include Keratin (B1170402) 1 (KRT1), with which it forms heteropolymers to build intermediate filaments. medlineplus.govuniprot.org KRT10 also interacts with EVPL, PRKCZ, and SMAD3. antibodies-online.com
Here is a summary of some documented protein interaction partners of KRT10:
| Interacting Protein | Role/Pathway Involved | Evidence Type (Examples from Search Results) |
| KRT1 | Intermediate filament formation | Heterodimerization medlineplus.govuniprot.org |
| AKT1 (PKB) | PI3K/AKT signaling, cell cycle regulation, cell survival | Physical interaction, inhibition wikipedia.orgthebiogrid.orgnih.gov |
| PRKCZ (PKCzeta) | PI3K signaling, cell cycle regulation | Interaction, inhibition nih.govnih.gov |
| EVPL | Protein interaction partner | Documented interaction antibodies-online.com |
| SMAD3 | Protein interaction partner | Documented interaction antibodies-online.com |
Cellular Localization and Subcellular Dynamics of KRT10
Keratin 10 is predominantly localized in the cytoplasm of keratinocytes, particularly in the suprabasal layers of the epidermis, where it forms the intricate network of intermediate filaments. medlineplus.govwikipedia.orgproteinatlas.org This cytoplasmic network is essential for maintaining the structural integrity and mechanical resilience of the skin. medlineplus.govmedlineplus.gov
However, studies have also indicated that KRT10 can exhibit dynamic subcellular localization under certain conditions, including in disease states or when mutated. While primarily cytoplasmic, KRT10 has also been detected in other cellular compartments, including the nucleus, extracellular exosome, membrane, extracellular space, cytosol, cornified envelope, and cell surface. wikipedia.orguniprot.orgproteinatlas.org
Mutations in the KRT10 gene, particularly those leading to aberrant C-termini, can significantly alter the cellular localization of the protein. medlineplus.govmedlineplus.govresearchgate.netresearchgate.net For instance, frameshift mutations that result in an arginine-rich C-terminus can lead to the aberrant nuclear localization of KRT10, in contrast to the cytoplasmic localization observed with wild-type or truncated forms of the protein. medlineplus.govmedlineplus.govresearchgate.netresearchgate.net This mislocalization is thought to contribute to the pathogenesis of certain skin disorders like ichthyosis with confetti. medlineplus.govmedlineplus.govresearchgate.netresearchgate.net
The presence of keratins, including KRT10, in the nucleus was previously thought to be exclusively cytoplasmic for non-lamin intermediate filament proteins in interphase cells. However, more recent findings, particularly in the context of mutated keratins or specific cellular conditions, have shown that nuclear localization can occur and may have functional implications, such as impacting cell proliferation and gene expression. Studies involving transient expression of KRT10 variants in keratinocytes have confirmed that specific alterations, like an arginine-rich C-terminus, direct the protein into the nucleus. researchgate.netresearchgate.net
The dynamic nature of keratin localization and interaction with various cellular components underscores their multifaceted roles beyond simple structural support, influencing signaling pathways and cellular processes in a location-dependent manner. molbiolcell.org
Advanced Research Methodologies and Experimental Models in Krt10 Studies
In Vitro Cell Culture Systems
In vitro cell culture provides a fundamental platform for studying KRT10 expression and function in a controlled environment.
Primary Keratinocyte Cultures and Immortalized Cell Lines
Primary keratinocytes isolated from human or animal tissues are commonly used to model epidermal differentiation and study KRT10, as these cells retain many characteristics of their in vivo counterparts. However, primary cultures have limited lifespans and exhibit donor variability. To overcome these limitations, immortalized keratinocyte cell lines have been developed and widely employed. Examples include lines immortalized by SV40 large T antigen and hTERT (NHK-SV/TERT) or by transduction with HPV E6/E7 (NHK-E6/E7), as well as spontaneously immortalized lines like HaCaT. nih.gov Patient-derived immortalized keratinocytes, such as those from individuals with epidermolytic ichthyosis (EI) carrying KRT10 mutations, serve as valuable models for studying disease mechanisms and testing potential therapies. medicaljournals.seresearchgate.net These cell lines offer robust proliferative behavior and can be induced to differentiate, expressing markers like KRT10, although their differentiation capabilities can vary depending on the immortalization method. nih.gov Studies using primary keratinocytes and immortalized lines have investigated KRT10 expression patterns and differentiation potentials under various conditions, including in cells derived from healthy and diseased tissues. researchgate.netresearchgate.netfrontiersin.org
Cell-Based Assays for KRT10 Expression and Function (e.g., ELISA)
Cell-based assays are crucial for quantifying KRT10 expression levels and assessing the impact of various treatments or genetic manipulations on KRT10 in cultured cells. Enzyme-Linked Immunosorbent Assays (ELISAs) specifically designed for KRT10 are available and allow for the detection and measurement of KRT10 protein expression profiles directly in cells without the need for cell lysis in some formats. bosterbio.comassaygenie.comcreative-diagnostics.comantibodies.com These cell-based ELISA kits can be used for high-throughput screening to evaluate the effects of inhibitors (such as siRNA or chemicals) or activators on KRT10 expression. bosterbio.comassaygenie.comantibodies.com Qualitative determination of KRT10 concentration is achieved through indirect ELISA formats where KRT10 is captured by specific primary antibodies detected by HRP-conjugated secondary antibodies. assaygenie.comantibodies.com Normalization methods, such as using an anti-GAPDH antibody as an internal control or employing Crystal Violet staining to determine cell density, are often used to account for variations in cell numbers. assaygenie.comantibodies.com Beyond ELISA, techniques like quantitative PCR (qPCR) and Western blotting are also routinely used to analyze KRT10 mRNA and protein expression, respectively, in cultured keratinocytes. medicaljournals.sefrontiersin.orgpubcompare.airesearchgate.netnih.govresearchgate.net
Molecular and Biochemical Techniques
Molecular and biochemical techniques are essential for manipulating KRT10 gene expression, studying KRT10 protein interactions, and analyzing filament dynamics.
Gene Cloning and Transfection Methodologies
Gene cloning and transfection methodologies are fundamental for introducing KRT10 genetic material into cells to study its expression and the resulting protein's behavior. Active copies of mouse and human KRT10 genes have been introduced into various cell types, including fibroblasts and epithelial cells, through transient and stable transfection. nih.govnih.gov These techniques allow researchers to investigate the requirements for KRT10 filament formation and its interaction with other keratin (B1170402) proteins. nih.gov For instance, transfection experiments have shown that the K1/K10 pair requires a pre-existing keratin scaffold, such as the K5/K14 network, to form an extensive filament network. nih.gov Furthermore, gene editing technologies like CRISPR/Cas9 and Transcription Activator-Like Effector Nucleases (TALENs) are being applied to specifically target and disrupt mutant KRT10 alleles in patient-derived keratinocytes as a potential therapeutic strategy for diseases like epidermolytic ichthyosis. researchgate.netbiorxiv.org
Cell Fusion and Heterokaryon Models for Filament Dynamics
Cell fusion techniques are employed to create heterokaryons, which are hybrid cells formed by the fusion of two different cell types. This model system is particularly useful for studying the dynamics and copolymerization of keratin intermediate filaments from different cellular origins within a common cytoplasm. By fusing epithelial cells expressing different keratin profiles, researchers can observe how KRT10 and other keratins from the parental cells integrate and rearrange to form a new, hybrid cytoskeleton. ciemat.esnih.gov Studies using heterokaryons have revealed that KRT10, along with other keratins like K8, K18, and K5, can be mobilized from parental cytoskeletons and rapidly reassemble into the hybrid network, demonstrating the dynamic nature of keratin filaments. ciemat.esnih.gov
Site-Directed Mutagenesis and Promoter Analysis
Site-directed mutagenesis is a technique used to introduce specific nucleotide substitutions or deletions in a tailored manner within a gene or its regulatory regions, such as promoters. addgene.org This method is invaluable for mapping regulatory elements in promoter constructs and for functional analysis of proteins by targeting specific residues. addgene.org In the context of KRT10, site-directed mutagenesis has been used to identify binding sites for transcription factors on the KRT10 promoter. For instance, studies in cultured keratinocytes and transgenic mice have shown that differentiation-associated transcription factors C/EBPα, C/EBPβ, and AP-2 play important roles in KRT10 gene expression. nih.gov Site-directed mutagenesis identified three binding sites on the KRT10 promoter through which C/EBPα and C/EBPβ can activate transcription. nih.gov Furthermore, the interplay between C/EBP factors and AP-2, involving binding sites in each other's gene promoters, regulates the spatial and temporal expression of KRT10 during epidermal differentiation. nih.gov
Site-directed mutagenesis can also be applied to the KRT10 coding sequence to study the impact of specific amino acid changes on protein structure and function. This is particularly relevant for understanding the molecular basis of keratinopathic skin diseases caused by KRT10 mutations. medlineplus.govmedlineplus.gov
Quantitative Gene Expression Analysis (e.g., RT-PCR)
Quantitative gene expression analysis, such as quantitative reverse transcription polymerase chain reaction (RT-PCR or qRT-PCR), is used to measure the mRNA levels of specific genes. This technique provides insights into the transcriptional regulation of KRT10 under various physiological and pathological conditions. For example, qRT-PCR has been used to assess KRT10 expression in stratified epithelium of the epidermis, showing its upregulation as keratinocytes differentiate and migrate into the spinous layer. plos.org During terminal differentiation, KRT10 expression is replaced by other keratins. plos.org
RT-PCR has also been employed to analyze KRT10 expression in disease contexts. Studies comparing KRT10 mRNA levels in pediatric and adult cholesteatoma samples with normal skin controls revealed significantly different expression patterns. nih.govresearchgate.net Specifically, KRT10 expression was found to be significantly lower in adult recurrent cholesteatoma samples compared to pediatric recurrent cases and control samples. nih.govresearchgate.net
Table: KRT10 mRNA Expression Levels in Cholesteatoma and Control Samples (Arbitrary Units)
| Sample Group | Mean ± SD | Significance (vs. Adult Recurrent) | Effect Size |
| Pediatric Recurrent | 3.106 ± 3.150 | P < 0.01 | 1.27 |
| Adult Recurrent | 0.172 ± 0.166 | - | - |
| Control Samples | 2.287 ± 1.270 | P < 0.05 | -2.33 |
Data derived from analysis of KRT1, KRT10, KRT19, TP53 and MMP9 expression in pediatric and adult cholesteatoma. nih.govresearchgate.net
Quantitative PCR has also confirmed the downregulation of KRT10 gene expression upon Varicella Zoster Virus (VZV) infection in keratinocyte cell lines. plos.org
Protein Expression Analysis (e.g., Western Blotting)
Protein expression analysis techniques, such as Western blotting, are used to detect and quantify specific proteins in cell or tissue lysates. This method allows researchers to determine the amount of KRT10 protein present and observe any changes in its expression levels or modifications. Western blotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to KRT10. nih.govmybiosource.com
Western blot analysis has been used to characterize KRT1 protein expression in HEK cells. plos.org While this specific example focuses on KRT1, the methodology is directly applicable to KRT10, its obligate dimerization partner. biologists.com Western blotting has also been used to evaluate KRT10 protein levels in rat primo-vascular tissues, blood vessels, and lymphatic vessels, showing distinct expression patterns in these different tissues. nih.gov KRT10 protein was detected at approximately 56.5 kDa in these analyses. nih.gov
Western blotting has further demonstrated that KRT10 protein levels are reduced in VZV-infected cells. plos.org
Structural Biology Approaches
Structural biology techniques are essential for understanding the three-dimensional architecture of KRT10 and its complexes, providing insights into its function and how mutations can lead to disease.
X-Ray Crystallography of KRT10 Domains and Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a protein in its crystalline form. This method provides high-resolution details about protein domains and how they interact with other molecules. nih.gov The crystal structure of the heterocomplex between the coil 2B domains of human keratin 1 (KRT1) and keratin 10 (KRT10) has been determined by X-ray diffraction at 3.3 Å resolution (PDB entry 4zry). ebi.ac.ukebi.ac.ukrcsb.org This structure confirmed features inferred by previous biochemical analyses and provided new insights into the interaction between KRT1 and KRT10. rcsb.org It revealed a parallel, coiled-coil heterodimer with a predominantly hydrophobic intermolecular interface. rcsb.org
Further crystallographic studies on a KRT1/KRT10 heterodimer containing a Cys401Ala mutation in KRT10 achieved a higher resolution of 2.07 Å (PDB entry 6uui). pdbj.org This mutation was introduced to eliminate a disulfide linkage that was hypothesized to limit the resolution in the wild-type structure. pdbj.org The higher resolution structure allowed for a more accurate analysis of side chain electron density. pdbj.org
X-ray crystallography has also been used to determine the crystal structure of the KRT10-binding region domain of the Streptococcus pneumoniae protein PsrP, which binds to KRT10. nih.gov This structure revealed a novel fold and suggested that electrostatic interactions play a role in the initial complex formation between PsrP and KRT10. nih.gov
Table: KRT1/KRT10 Coil 2B Heterodimer Crystal Structures
| PDB Entry | Resolution (Å) | KRT10 Mutation | Multimeric State (in crystal) | Primary Publication |
| 4zry | 3.30 | Wild-type | Hetero tetramer, hetero dimer | The X-Ray Crystal Structure of the Keratin 1-Keratin 10 Helix 2B Heterodimer Reveals Molecular Surface Properties and Biochemical Insights into Human Skin Disease. ebi.ac.ukrcsb.org |
| 6uui | 2.07 | Cys401Ala | Hetero tetramer | Crystal Structure of Keratin 1/10(C401A) 2B Heterodimer Demonstrates a Proclivity for the C-Terminus of Helix 2B to Form Higher Order Molecular Contacts. pdbj.org |
Electron Microscopy (Negative Stain, Cryo-EM) for Filament Visualization
Electron microscopy (EM), including negative stain EM and cryo-electron microscopy (cryo-EM), are techniques used to visualize biological samples at a high resolution, allowing for the direct observation of protein filaments and complexes. nih.govki.seoeaw.ac.at Negative staining involves embedding samples in a heavy metal salt solution to enhance contrast, providing resolutions up to 20 Å. ki.se Cryo-EM involves plunging samples into a cryogenic liquid to freeze them rapidly in a near-native state, which can yield higher resolutions, sometimes down to 1-2 Å. nih.govnanoimagingservices.com
Electron microscopy has been used to visualize keratin filaments in skin samples. Studies on Krt1-deficient mouse skin, where Krt10 expression was significantly reduced, revealed sparse keratin aggregates compared to normal filaments in wild-type epidermis. biologists.com This indicates the importance of KRT1 for proper KRT10 filament assembly. Confocal imaging also showed Krt10 aggregates without a type II partner in spinous layer keratinocytes of Krt1-deficient mice, further supporting the need for a type II keratin for filament formation. biologists.com
While the provided search results specifically mention the use of negative stain EM and cryo-EM for visualizing actin filaments and actin-binding proteins, these techniques are also applicable to studying keratin intermediate filaments, including those formed by KRT10. nih.govoeaw.ac.at Negative stain EM is often used for initial sample screening before cryo-EM to check for sample integrity, aggregation, and concentration. ki.se Both techniques, combined with image processing and 3D reconstruction, can be used to visualize the structure and interactions of protein filaments in vitro. nih.gov
Molecular Dynamics Simulations for Atomic-Scale Modeling
Molecular dynamics (MD) simulations are a computational technique used to simulate the motions of proteins according to classical dynamics, providing atomistic details of dynamic molecular interactions. rsc.org MD simulations have been applied to study the epithelial human K1/K10 keratin dimer to obtain atomistic-scale insights into its structure. nih.gov These simulations have provided the first three-dimensional structural models of the complete dimer unit, including the head, rod, and tail domains. nih.gov They have also offered new insights into the chirality of the rod-domain twist and identified residue characteristics mediating non-covalent contact between the chains in the dimer. nih.gov
Furthermore, MD simulations have been utilized to investigate the structural basis of phenotypic variation observed in Epidermolytic Ichthyosis (EI) caused by KRT10 mutations. researchgate.net By modeling wild-type and mutant K1-K10 dimers, researchers have shown that mild EI mutations affecting surface-exposed residues can cause localized disorganization of the K1-K10 heterodimer, while severe EI mutations disrupt key intermolecular dimer interactions. researchgate.net
In Vivo Animal Models
Genetically engineered and spontaneous animal models, particularly mice, have been invaluable tools for investigating KRT10 function and modeling KRT10-related skin disorders. nih.govnih.gov
Transgenic Mouse Models for KRT10 Overexpression or Targeted Deletion
Transgenic mouse models involve the introduction of exogenous genetic material. The first mouse model designed to study Epidermolytic Hyperkeratosis (EHK) expressed a mutant Krt10 transgene. nih.gov This model demonstrated that Krt10 mutation could lead to EHK phenotypes and disrupt the keratin intermediate filament (IF) network. nih.gov However, the utility of this early model was limited as it used a truncated Krt10 and expressed the transgene at low levels compared to endogenous Krt10. nih.gov
Transgenic approaches have also been used to overexpress other genes under the control of the Krt10 promoter to study their effects in the suprabasal epidermis. core.ac.uk For example, transgenic mice overexpressing bone morphogenetic protein-6 (BMP6) under the Krt10 promoter have shown varying effects on proliferation and differentiation depending on the expression pattern. core.ac.uk
KRT10 Null Mouse Models
KRT10 null (knockout) mouse models are generated by targeted inactivation or deletion of the Krt10 gene. nih.govcyagen.com Surprisingly, Krt10 null mice have displayed a mild phenotype with a well-developed and functional epidermis that did not exhibit tissue fragility or epithelial cell IF aggregates. nih.govoup.com This suggests potential compensation by other keratin filaments in the absence of KRT10. nih.govoup.com Despite the complete lack of KRT10 protein in neonatal mice, an intact epidermis developed without signs of increased fragility or cytolysis. oup.com In Krt10 null mice, basal keratins like KRT5 and KRT14 persisted suprabasally, and atypical intermediate filaments between KRT1 and KRT14 were present, contributing to skin integrity. biologists.comoup.com
Comparison of phenotypes in different keratin knockout mouse models:
| Model | Key Keratin Affected | Phenotype | Reference |
| Krt1 null | KRT1 | Largely intact stratified epidermis, reduced granular layer, sparse keratin aggregates | biologists.com |
| Krt10 null | KRT10 | Mild phenotype, intact epidermis, no increased fragility or cytolysis, atypical KRT1/KRT14 filaments | nih.govoup.com |
| Krt1/Krt10 double null | KRT1 and KRT10 | Absence of both keratins, likely severe phenotype (implied by K1/K10 importance) | researchgate.net |
Spontaneous Animal Models of KRT10-Related Conditions
Spontaneous mutations in animals can sometimes lead to phenotypes that mimic human diseases, providing valuable models. An autosomal recessive form of epidermolytic ichthyosis in Norfolk terrier dogs is caused by a splice-site mutation in the canine KRT10 gene. oup.com Homozygous affected dogs showed keratin clumps upon ultrastructural analysis, similar to findings in human EHK. oup.com
Another spontaneous mouse mutation, termed "witch nails," affecting nail growth, was found to be caused by a mutation in the Krt90 gene. plos.org While not a Krt10 mutation, analysis of these mice showed altered keratin levels as a consequence of the Krt90 mutation, including a decrease in KRT10 levels. plos.org This highlights how spontaneous mutations in other genes can indirectly impact KRT10 expression and contribute to related phenotypes.
Advanced Imaging Techniques
Advanced imaging techniques are crucial for visualizing the expression, localization, and organization of KRT10 within cells and tissues. High-resolution confocal imaging has been used to examine the intracellular distribution and aggregation of KRT10, for example, in KRT1 null epidermis where KRT10 aggregates were observed in spinous layer keratinocytes lacking a type II partner. biologists.com Electron microscopy provides ultrastructural details and has revealed sparse keratin aggregates in KRT1 null skin and keratin clumps in the spontaneous canine KRT10 mutation model. biologists.comoup.com Multiphoton microscopy with fluorescence lifetime imaging (MPM-FLIM) is an advanced technique that can be applied to monitor epidermal differentiation and the expression of differentiation markers like KRT1 and KRT10 in keratinocytes. researchgate.net These techniques allow for detailed visualization of the keratin filament network and its alterations in various conditions.
Immunofluorescence and Confocal Microscopy for Localization and Organization
Immunofluorescence microscopy, often coupled with confocal microscopy, is a fundamental technique used to visualize the spatial distribution and organization of KRT10 within cells and tissues. This method utilizes antibodies specific to KRT10, conjugated with fluorescent dyes, to pinpoint the protein's location. Confocal microscopy enhances this analysis by providing high-resolution optical sections, allowing for the reconstruction of three-dimensional protein networks and precise colocalization studies.
Studies utilizing immunofluorescence have demonstrated the typical cytoplasmic localization of wild-type KRT10, consistent with its role as a major intermediate filament protein in differentiated epidermal keratinocytes nih.govsci-hub.seresearchgate.net. However, research into various KRT10 gene mutations has revealed aberrant localization patterns. For instance, in cases of ichthyosis with confetti (IWC), dominant-negative KRT10 variants resulting in altered carboxy (C)-termini can lead to the mislocalization of KRT10 to the nucleus rather than the cytoplasm nih.govsci-hub.seresearchgate.net. This aberrant nuclear localization has been particularly associated with arginine-rich C-termini in mutant KRT10 proteins, while alanine-rich C-termini resulted in cytoplasmic localization similar to wild-type and truncated forms nih.govresearchgate.net. Immunofluorescence staining in skin biopsies from patients with IWC has shown reduced and irregular cytoplasmic KRT10 staining compared to healthy controls, with clear nuclear mislocalization observed in some patients sci-hub.se.
Confocal microscopy has also been employed to visualize the formation and structure of the KRT10 intermediate filament network. Studies transfecting keratinocyte cell lines with wild-type or mutant KRT10 constructs have used high-resolution confocal microscopy to analyze the resulting filament network nih.govresearchgate.net. For example, certain pathogenic variants in KRT10, such as p.Arg156Cys, have been shown to induce the formation of KRT10 aggregates within transfected cells, observable via stimulated emission depletion confocal imaging nih.gov. In contrast, some variants in the L12 linker domain of KRT10 resulted in only mild aggregate formation compared to the wild-type sequence under normal culture conditions nih.gov.
Ultrastructural Analysis (Electron Microscopy) of Cellular Phenotypes
Ultrastructural analysis, primarily through Transmission Electron Microscopy (TEM), provides detailed insights into the cellular architecture and the organization of keratin filaments in the presence or absence of functional KRT10. This technique allows researchers to visualize the impact of KRT10 mutations or knockout on the integrity and arrangement of the keratin cytoskeleton and associated structures like desmosomes.
Studies on human KRT10 knockout have utilized electron microscopy to examine the epidermal ultrastructure. In individuals lacking KRT10, ultrastructural analysis showed thin and isolated bundles of keratin filaments within the suprabasal layers oup.com. The absence of KRT10 protein in homozygous patients led to a severe phenotype with keratin aggregates, differing in form and distribution from those seen in autosomal-dominant epidermolytic hyperkeratosis (EHK) oup.comnih.gov. These amorphous keratin aggregates observed in recessive EHK might indicate the inability of atypical heterodimers formed by residual KRT1 with induced keratins like K6, K16, and K17 to form higher-order structures such as filaments or protofilaments oup.com.
Electron microscopy has also been crucial in analyzing mouse models of KRT10 deficiency. In KRT10 null mice, despite a mild phenotype, double-immunogold electron microscopy revealed that a truncated KRT10 peptide was restricted to complexes with KRT1 and did not mix with KRT6 nih.govwikigenes.org. KRT6 aggregates in these mice strictly colocalized with keratohyalin granules nih.gov. In mice with a deletion of both KRT1 and KRT10, TEM analysis showed that the suprabasal layers of the epidermis were completely devoid of intermediate filaments (IFs) researchgate.netbiologists.com. Although desmosomes were normally localized, they appeared smaller in the absence of KRT1/KRT10 IFs, suggesting an involvement of these filaments in desmosome dynamics researchgate.netbiologists.com. Furthermore, the stratum corneum in KRT1/KRT10 double knockout mice was less compact and appeared thicker and disorganized, consistent with impaired cornified envelope differentiation researchgate.netbiologists.com. Ultrastructural analysis of murine xenograft models has also been used to assess the effectiveness of gene editing in restoring filament stability in keratinocytes with epidermolytic ichthyosis-associated KRT10 alleles nih.gov.
Proteomics and PTM Analysis (e.g., Mass Spectrometry)
Proteomics, particularly utilizing mass spectrometry (MS), is a powerful approach for the comprehensive identification and quantification of proteins and their post-translational modifications (PTMs). While general proteomics studies can identify the presence and abundance of KRT10, MS-based methods are also essential for characterizing modifications that can affect KRT10 function, localization, and interactions.
Mass spectrometry-based proteomics involves digesting proteins into peptides, which are then analyzed by MS to determine their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further fragments these peptides, allowing for the determination of their amino acid sequence and the identification of PTMs nih.govcreative-proteomics.comnih.govmdpi.com. PTMs are covalent modifications that occur after protein synthesis and can significantly alter protein function, stability, and localization nih.govcreative-proteomics.comyoutube.commedicinabuenosaires.com. Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation creative-proteomics.commedicinabuenosaires.com.
Mass spectrometry has been used to detect KRT10 in biological samples. For example, KRT10 has been identified as one of the major contaminant keratins in tear fluid proteomics analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. This highlights the sensitivity of MS-based methods in detecting KRT10.
Emerging Research Frontiers and Future Directions in Krt10 Biology
Elucidation of Novel Regulatory Pathways and Interacting Partners
Research is actively identifying the intricate regulatory pathways and interacting partners that govern KRT10 expression and function. KRT10 is primarily expressed in the suprabasal layers of the epidermis, and its expression is tightly linked to keratinocyte differentiation. genecards.orgmolbiolcell.org Studies have indicated that differentiation-associated transcription factors like C/EBPα, C/EBPβ, and AP-2 play significant roles in regulating KRT10 gene expression. nih.govnih.gov C/EBPα and C/EBPβ can activate the KRT10 promoter, with AP-2 influencing the selection between these two factors in vivo. nih.govnih.gov Gradients of these transcription factors exist within the epidermis, contributing to the spatial regulation of KRT10. nih.gov Loss of AP-2 expression in response to differentiation signals can lead to derepression of the C/EBPα promoter and subsequent activation of KRT10 as cells migrate upwards. nih.gov
Beyond transcriptional regulation, investigations into KRT10's interacting partners are revealing its participation in broader cellular networks. KRT10 forms obligatory heterodimers with the type II keratin (B1170402) KRT1, and these heterodimers assemble into intermediate filaments. medlineplus.govbiologists.comuniprot.org The interaction between KRT1 and KRT10 is crucial for the formation of the cytoskeletal network in differentiated keratinocytes. biologists.com Research also suggests that keratins, including KRT10, can interact with various proteins such as kinases, adaptors, and receptors, forming complex signaling platforms. molbiolcell.org These interactions are thought to modulate different signaling pathways involved in processes like protein synthesis, cell growth, and differentiation. molbiolcell.org For instance, studies have suggested that KRT10 can inhibit cell cycle entry by sequestering and inhibiting protein kinase B (Akt) and atypical PKC. molbiolcell.org
Deeper Understanding of KRT10's Role in Cellular Signaling Beyond Mechanical Support
While its primary role is structural, emerging research highlights KRT10's involvement in cellular signaling pathways, contributing to processes beyond simply providing mechanical support. KRT10 expression has been linked to the inhibition of cell proliferation and the promotion of terminal keratinocyte differentiation. biologists.comresearchgate.net This effect is partly attributed to the ability of KRT10, particularly its N- and C-terminal domains, to influence cell cycle progression. biologists.comresearchgate.net Studies using KRT10-transfected keratinocytes and transgenic mouse models have shown that KRT10 can induce cell cycle arrest. molbiolcell.orgresearchgate.net
Furthermore, KRT10 appears to be involved in inflammatory responses. Research on KRT1-deficient mice, which also exhibit reduced KRT10 expression, has indicated a role for KRT1 in an inflammatory network involving interleukin-18 (IL-18). biologists.com While the direct signaling role of KRT10 in this context is still being explored, its partnership with KRT1 suggests potential indirect involvement or a more complex interplay within these inflammatory pathways. biologists.com The observation that loss of KRT10 can lead to increased proliferation of basal cells and accelerated migration of keratinocytes also points towards a regulatory role in epidermal homeostasis. biologists.com
Refinement of Structural Models for Complete KRT10 Filaments and Complexes
Understanding the precise structural organization of KRT10 within intermediate filaments and its complexes is a crucial area of ongoing research. KRT10 forms heterotetramers with KRT1, consisting of two type I and two type II keratin molecules. uniprot.org These tetramers then assemble into higher-order intermediate filaments. nih.gov While crystal structures of specific domains, such as the helix 2B heterotetramer of KRT1/KRT10, have provided valuable insights into heterodimer structure and interactions, obtaining high-resolution structural models of complete KRT10 filaments and their associated complexes remains challenging due to their inherent flexibility and filamentous nature. nih.govnih.govresearchgate.netrcsb.orgembopress.org
Recent structural studies using techniques like X-ray crystallography have revealed key molecular interactions within the KRT1/KRT10 heterotetramer, including a knob-pocket mechanism in intermediate filament assembly and the role of hydrophobic interactions. embopress.orgnih.gov These studies are refining our understanding of how KRT1 and KRT10 heterodimers assemble and how mutations can disrupt this process, leading to keratinopathies. nih.govembopress.org Further research is needed to develop more complete structural models that encompass the full length of the proteins and their arrangement within the complex intermediate filament network, potentially utilizing advanced modeling and imaging techniques.
Integrative Omics Approaches for Comprehensive KRT10 Network Analysis
Integrative omics approaches are becoming increasingly valuable in comprehensively analyzing the complex network in which KRT10 operates. By integrating data from genomics, transcriptomics, proteomics, and other omics layers, researchers can gain a more holistic understanding of KRT10's regulation, interactions, and functions within the cellular context. nih.govresearchgate.netfrontiersin.orgfrontiersin.org
Network-based integrative multi-omics analyses can reveal biosignatures associated with specific cellular states or diseases and help infer interactions between different biomolecules, including KRT10 and its potential partners. nih.govresearchgate.netfrontiersin.org These approaches can identify key functional interactions and pathways involving KRT10 that might not be apparent from single-omics studies. frontiersin.orgbiorxiv.org For example, integrative analyses have been used to explore biosignatures in diseases, and similar strategies can be applied to delineate the comprehensive network surrounding KRT10 in both healthy and diseased states. nih.govresearchgate.net The use of knowledge graphs and network diffusion methods can help prioritize biosignatures and understand the relationships between different omics layers in the context of KRT10 biology. nih.govresearchgate.net
Investigative Strategies for Modulating KRT10 Expression and Function
Developing strategies to modulate KRT10 expression and function holds potential for therapeutic interventions in keratin-related disorders and other conditions where KRT10 plays a role. Research in this area focuses on targeting both transcriptional regulation and post-translational modifications of KRT10.
Targeting Transcriptional Regulation
Modulating the transcription factors and regulatory elements that control KRT10 gene expression is a promising strategy. As mentioned earlier, transcription factors like C/EBP and AP-2 are key regulators of KRT10 transcription. nih.govnih.gov Investigating small molecules or genetic approaches that can selectively activate or repress these transcription factors could offer a way to control KRT10 levels. For instance, studies have explored the effects of retinoids, which are known to influence epidermal differentiation, on keratin expression, including KRT10. nih.govmedicaljournals.se Retinoic acid treatment has been shown to decrease KRT10 mRNA expression. medicaljournals.se Further research is needed to identify specific targets and develop agents that can precisely modulate KRT10 transcription for therapeutic benefit.
Pharmacological Modulation of Post-Translational Modifications
Post-translational modifications (PTMs) significantly expand the functional diversity of proteins and can influence protein structure, localization, activity, and interactions. nih.govgsconlinepress.comrapidnovor.comcellculturecompany.com KRT10 is subject to PTMs, which can affect its assembly into filaments and its interactions with other proteins. nih.govnih.govru.nlresearchgate.net For example, tyrosine phosphorylation predictions have been incorporated into structural modeling of KRT1/KRT10 end domains. nih.gov The KRT10 subunit in the KRT1/KRT10 heterotetramer is also likely disulfide-linked. uniprot.org
Pharmacological modulation of the enzymes that catalyze these modifications (e.g., kinases, phosphatases) or targeting the PTM sites themselves could be a strategy to alter KRT10 function. While specific pharmacological agents targeting KRT10 PTMs are still largely in the investigative phase, research into the role of different PTMs on KRT10 filament assembly, stability, and interaction with signaling molecules is crucial for identifying potential therapeutic targets. Understanding how abnormal PTMs contribute to the dysfunction of KRT10 in diseases is also a key area of research. nih.govgsconlinepress.com
Development of Advanced Biomedical Tools for KRT10 Research
The study of KRT10 relies heavily on a range of biomedical tools that enable researchers to investigate its expression, localization, interactions, and function. These tools are constantly evolving, providing deeper insights into KRT10 biology.
Antibodies: Antibodies are fundamental tools for detecting and analyzing KRT10 protein. Polyclonal and monoclonal antibodies against KRT10 are widely available and validated for various applications, including Western blotting, immunohistochemistry, immunofluorescence, and flow cytometry assaygenie.combiocompare.comantibodies-online.comnovusbio.comabbexa.com. These antibodies allow for the visualization of KRT10 distribution in tissues and cells, quantification of protein levels, and analysis of its presence in different cellular compartments assaygenie.combiocompare.comantibodies-online.com. For instance, studies utilize KRT10 antibodies to examine its expression in skin samples and cell lines, revealing its localization in the cytoplasm of epithelial cells biocompare.com.
ELISA Kits: Enzyme-linked immunosorbent assay (ELISA) kits are employed for the quantitative measurement of KRT10 protein in biological samples such as serum, plasma, tissue homogenates, and cell culture supernatants biocompare.comassaygenie.com. These kits offer high sensitivity and specificity, facilitating the precise determination of KRT10 levels in various research contexts, including studies on skin diseases and cancer biocompare.comassaygenie.com.
Cell Lines: Various cell lines, particularly keratinocyte cell lines, are essential in vitro models for studying KRT10. Researchers utilize both wild-type and genetically modified cell lines, including those with KRT10 knockdown or knockout, to investigate the protein's function, its role in cellular processes like differentiation, migration, and apoptosis, and the effects of mutations ubigene.usnih.goviiarjournals.org. For example, studies have used human laryngeal cancer cell lines with KRT10 knockdown to demonstrate its role in tumor progression and radioresistance nih.goviiarjournals.org. Immortalized cell lines from patients with KRT10 mutations are also used to study disease mechanisms and evaluate potential therapeutic interventions researchgate.netresearchgate.net.
Genetic Tools: Advanced genetic tools, such as CRISPR/Cas9 and small interfering RNAs (siRNAs), are increasingly used to manipulate KRT10 expression and study the consequences. CRISPR/Cas9 can be employed to create KRT10 knockout cell lines or introduce specific mutations to model genetic disorders ubigene.usresearchgate.net. siRNA-mediated knockdown allows for transient reduction of KRT10 expression to study its immediate effects on cell behavior nih.goviiarjournals.org. These tools are crucial for understanding the genetic basis of KRT10-related diseases and exploring gene therapy approaches researchgate.netfrontiersin.org.
Animal Models: Genetically engineered mouse models have been invaluable for studying KRT10 function in vivo and modeling human keratinopathies. Mouse lines with Krt10 knockout or carrying specific Krt10 mutations that mimic human diseases like epidermolytic hyperkeratosis have been generated researchgate.netnih.gov. These models allow researchers to investigate the phenotypic consequences of KRT10 deficiency or mutation, assess the impact on epidermal structure and function, and test potential therapeutic strategies researchgate.netnih.gov. The Chinese tree shrew is also being explored as a potential animal model for skin diseases due to the similarity of its skin anatomy and KRT10 expression pattern to humans .
Imaging Techniques: Various imaging techniques, including immunofluorescence and electron microscopy, are used to visualize KRT10 protein localization and the organization of the intermediate filament network within cells and tissues nih.gov. These techniques provide crucial morphological information about the impact of KRT10 alterations on cellular structure and tissue integrity. Crystal structures of KRT1/KRT10 heterodimer and tetramer domains, determined by X-ray diffraction, provide atomic-resolution insights into intermediate filament assembly mechanisms embopress.orgebi.ac.ukebi.ac.ukpdbj.orgnih.gov.
KRT10 as a Model System for Intermediate Filament Biology Research
KRT10, particularly in its partnership with KRT1, serves as a valuable model system for studying the fundamental principles of intermediate filament assembly, dynamics, and interactions.
Intermediate Filament Assembly: Keratins, including KRT10, assemble hierarchically. They begin as obligate heterodimers of one type I (like KRT10) and one type II keratin (like KRT1) frontiersin.orgplos.org. These heterodimers then associate in an antiparallel manner to form tetramers embopress.orgnih.govfrontiersin.org. Tetramers subsequently assemble into protofibrils or unit-length filaments, which then anneal longitudinally and undergo radial compaction to form the mature, non-polar intermediate filaments embopress.orgfrontiersin.org. The KRT1/KRT10 pair has been extensively studied to understand the molecular interactions driving these assembly steps. Crystal structures of KRT1/KRT10 helix 1B and 2B domains have revealed critical interaction sites, such as the knob-pocket mechanism in the 1B domain, which are conserved across different keratins and other intermediate filaments embopress.orgebi.ac.ukebi.ac.ukpdbj.orgnih.gov. Mutations in KRT10 can disrupt these interactions, leading to aberrant filament assembly and contributing to disease pathogenesis medlineplus.govembopress.orgpdbj.org.
Intermediate Filament Dynamics: While often considered stable, intermediate filaments are dynamic structures. KRT10-containing filaments undergo assembly and disassembly, and their precursors can move within the cell, often interacting with other cytoskeletal components like microtubules and actin microfilaments frontiersin.org. Research on KRT10 contributes to understanding the factors that regulate intermediate filament dynamics, including post-translational modifications and interactions with associated proteins.
Modeling Intermediate Filament-Related Diseases: Mutations in KRT10 are directly linked to genetic skin disorders characterized by compromised epidermal integrity and blistering maayanlab.cloudwikipedia.orgmedlineplus.gov. These diseases, such as epidermolytic hyperkeratosis, serve as important models for understanding how disruptions in intermediate filament structure and assembly lead to tissue fragility and dysfunction medlineplus.govresearchgate.net. Studying the effects of specific KRT10 mutations on filament formation and cellular mechanics provides valuable insights into the pathogenesis of a broader range of intermediate filament-related diseases affecting various tissues.
Q & A
Q. What are the primary structural characteristics distinguishing Ker10 from other type I keratins, and how can researchers validate these differences experimentally?
To distinguish Ker10 (KRT10) from other type I keratins, researchers should:
- Compare amino acid sequences using databases like UniProt or NCBI (Accession: NM_000421) .
- Perform phylogenetic analysis to identify conserved domains unique to Ker10.
- Validate structural differences via circular dichroism spectroscopy or X-ray crystallography, focusing on its rod domain and terminal regions.
Q. Which experimental methods are most reliable for detecting Ker10 in epidermal tissues, and what are their sensitivity thresholds?
- Immunohistochemistry (IHC): Use monoclonal antibodies targeting Ker10-specific epitopes (e.g., clone DE-K10). Include controls with keratinocyte cultures lacking KRT10 .
- Western Blot: Employ SDS-PAGE with 10% gels and reducing conditions. Sensitivity: ~1–5 ng protein .
- ELISA: Commercial kits (e.g., Human KRT10 ELISA Kit) offer quantitation with a detection limit of 0.1 ng/mL .
Q. How should researchers design PCR primers for studying KRT10 gene expression variations across epidermal differentiation stages?
- Retrieve the KRT10 mRNA sequence (NCBI: NM_000421) .
- Use Primer-BLAST to avoid cross-reactivity with homologous keratins.
- Target exon-exon junctions to exclude genomic DNA amplification.
- Validate primers using melt curve analysis and positive controls (e.g., HaCaT cells).
Q. What controls are essential when investigating Ker10's role in keratinocyte differentiation?
- Positive Controls: Differentiated keratinocytes treated with calcium (1.2 mM) to induce Ker10 expression.
- Negative Controls: siRNA-mediated KRT10 knockdown or KRT10-null cell lines.
- Technical Controls: Housekeeping proteins (e.g., β-actin) for normalization in Western blot/qPCR .
Advanced Research Questions
Q. How can researchers optimize chemical crosslinking strategies to study Ker10-protein interactions in stratified epithelia?
- Use homo-bifunctional crosslinkers (e.g., DSS or BS3) at 2–5 mM concentrations in PBS (pH 7.4).
- Quench reactions with Tris-HCl (20 mM, 15 min).
- Analyze crosslinked complexes via SDS-PAGE followed by mass spectrometry (LC-MS/MS) with database searches restricted to epidermal proteins .
Q. What computational approaches are most effective for predicting Ker10's tertiary structure, and how do they compare to experimental data?
- Homology Modeling: Use SWISS-MODEL with template PDB 1X8G (human keratin 1) for the α-helical rod domain.
- Molecular Dynamics (MD) Simulations: Simulate keratin filament assembly using GROMACS with CHARMM36 forcefield.
- Validate predictions via cryo-EM of reconstituted keratin filaments .
Q. How should researchers resolve contradictory data in post-translational modification (PTM) studies of Ker10 (e.g., phosphorylation vs. ubiquitination)?
- Perform phospho-specific Western blotting with antibodies targeting conserved Ser/Thr residues.
- Use ubiquitination pull-down assays (e.g., TUBE technology) with proteasome inhibitors (MG132).
- Apply orthogonal methods like SILAC-based quantitative proteomics to distinguish PTM crosstalk .
Q. What methodological considerations are critical when validating Ker10's function in 3D human skin equivalent models?
- Use organotypic co-cultures with fibroblasts in collagen matrices to mimic epidermal stratification.
- Incorporate CRISPR-Cas9-edited Ker10 knockout keratinocytes.
- Analyze protein localization via confocal microscopy and barrier function via transepidermal water loss (TEWL) assays .
Q. What are best practices for combining CETSA (Cellular Thermal Shift Assay) and ITDR (Isothermal Dose-Response) experiments to study Ker10's target engagement?
- Perform CETSA : Heat HaCaT cells (37–65°C, 3 min) to monitor Ker10 thermal stability via Western blot.
- Conduct ITDR : Treat cells with small-molecule ligands (0.1–100 µM) and quantify shifts in Ker10 melting temperature.
- Validate hits using SPR (surface plasmon resonance) for binding affinity measurements .
Q. What experimental strategies address challenges in correlating KRT10 mRNA levels with Ker10 protein abundance in dynamic biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
